molecular formula C5H7IN2S B12333957 2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole

2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole

Cat. No.: B12333957
M. Wt: 254.09 g/mol
InChI Key: BNZZIMDMFPOCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole (CAS 1283468-78-9) is a high-purity chemical building block for advanced medicinal chemistry and oncology research. This compound features a 1,3,4-thiadiazole core, a versatile pharmacophore recognized for its significant biological potential. The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, the core structure of nucleic acids, which allows its derivatives to interfere with DNA replication processes in cancer cells . This structural feature, combined with the mesoionic nature of the ring, enhances the ability of resulting compounds to cross cellular membranes and interact with biological targets, making the thiadiazole scaffold a privileged structure in drug discovery . Researchers are increasingly exploring 1,3,4-thiadiazole derivatives for developing novel anticancer agents, with studies showing efficacy against various human cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers . The iodine and isopropyl substituents on the core heterocycle provide strategic sites for further synthetic modification via cross-coupling and other reactions, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This reagent is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7IN2S

Molecular Weight

254.09 g/mol

IUPAC Name

2-iodo-5-propan-2-yl-1,3,4-thiadiazole

InChI

InChI=1S/C5H7IN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3

InChI Key

BNZZIMDMFPOCEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)I

Origin of Product

United States

Situating 2 Iodo 5 Propan 2 Yl 1,3,4 Thiadiazole in the Landscape of Thiadiazole Chemistry

The compound 2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole represents a strategic combination of the reactive iodo-substituent and the stable, biologically relevant 1,3,4-thiadiazole (B1197879) core. The presence of the isopropyl group at the 5-position can also influence the molecule's lipophilicity and steric profile, which can be advantageous in modulating its interactions with biological systems.

The synthesis of 2-halo-1,3,4-thiadiazoles is often achieved through the diazotization of the corresponding 2-amino-1,3,4-thiadiazoles. clockss.org This method allows for the introduction of iodo, bromo, and chloro substituents, with the iodo-derivatives often being the most reactive in subsequent cross-coupling reactions.

The primary utility of this compound lies in its potential as a versatile intermediate for the synthesis of a diverse library of 2,5-disubstituted 1,3,4-thiadiazoles. The iodo group can be readily displaced or participate in various palladium-catalyzed cross-coupling reactions to introduce a wide range of functionalities at the 2-position.

Table 1: Potential Cross-Coupling Reactions of 2-Iodo-1,3,4-thiadiazoles

Reaction Type Coupling Partner Resulting Linkage Potential Applications
Suzuki CouplingBoronic acids/estersC-C (Aryl, Vinyl)Synthesis of biaryl and vinyl-substituted thiadiazoles
Heck CouplingAlkenesC-C (Alkenyl)Introduction of unsaturated side chains
Sonogashira CouplingTerminal alkynesC-C (Alkynyl)Creation of conjugated systems
Buchwald-Hartwig AminationAminesC-NSynthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives
Stille CouplingOrganostannanesC-C (Aryl, Vinyl, Alkyl)Formation of various carbon-carbon bonds

Uncharted Territories and Future Directions for Novel Organoiodine Heterocycles

De Novo Synthetic Routes to the 1,3,4-Thiadiazole Nucleus

The formation of the 1,3,4-thiadiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods available. For the synthesis of a 5-isopropyl substituted variant, the starting materials are typically derived from isobutyric acid or isobutyraldehyde (B47883).

Cyclization Reactions Utilizing Thiosemicarbazides and Related Precursors

The most prevalent and versatile route to 2-amino- or 2-mercapto-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) or its derivatives. nih.gov This precursor contains the requisite N-N-C-S skeleton, which can be cyclized with a one-carbon unit, often provided by a carboxylic acid or its derivative.

The reaction between a carboxylic acid and thiosemicarbazide in a strong acidic medium is a classical and efficient method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov In the context of the target molecule, isobutyric acid serves as the ideal precursor for introducing the 5-isopropyl group.

The cyclodehydration is typically promoted by strong acids which facilitate the condensation and subsequent ring closure. Common acidic media include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or a mixture of the two. google.comgoogle.com The reaction involves the initial acylation of the thiosemicarbazide by isobutyric acid to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole. mdpi.combu.edu.eg This amino-substituted thiadiazole is a key intermediate for the subsequent introduction of the iodo group.

A patented process highlights the use of a mineral acid medium comprising 15 to 35 percent sulfuric acid and 65 to 85 percent polyphosphoric acid to prepare various 2-amino-5-alkyl-1,3,4-thiadiazoles, explicitly including the synthesis of 2-amino-5-isopropyl-1,3,4-thiadiazole from isobutyric acid and thiosemicarbazide. google.com Another study reports the synthesis of a series of 2-amino-1,3,4-thiadiazoles, including the isopropyl variant, using concentrated sulfuric acid. nih.gov

Table 1: Acid-Mediated Synthesis of 2-Amino-5-(propan-2-yl)-1,3,4-thiadiazole

Precursor 1 Precursor 2 Acid Catalyst Product Reference
Isobutyric Acid Thiosemicarbazide H₂SO₄ / Polyphosphoric Acid 2-Amino-5-(propan-2-yl)-1,3,4-thiadiazole google.com
Isobutyric Acid Thiosemicarbazide Concentrated H₂SO₄ 2-Amino-5-(propan-2-yl)-1,3,4-thiadiazole nih.gov

An alternative pathway involves the oxidative cyclization of thiosemicarbazones. nih.gov These precursors are readily prepared by condensing an aldehyde or ketone with thiosemicarbazide. For the target molecule, isobutyraldehyde would be condensed with thiosemicarbazide to form isobutyraldehyde thiosemicarbazone.

This thiosemicarbazone can then be cyclized using various oxidizing agents. researchgate.net Reagents such as ferric chloride (FeCl₃) are commonly employed. nih.gov The reaction proceeds via an intramolecular electrophilic attack of the sulfur atom onto the imine carbon, followed by oxidation to form the aromatic 1,3,4-thiadiazole ring. researchgate.net A transition-metal-free method utilizing iodine (I₂) as the oxidant has also been reported for the condensation of thiosemicarbazide with aldehydes to furnish 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Formation from Hydrazonoyl Halides and Their Derivatives

Hydrazonoyl halides are versatile building blocks for a variety of heterocyclic systems, including 1,3,4-thiadiazoles. These reactions typically involve the treatment of a hydrazonoyl halide with a sulfur nucleophile. For the synthesis of a 5-isopropyl derivative, a plausible precursor would be an N-aryl-isobutyrohydrazonoyl halide. The reaction of this precursor with various sulfur-containing compounds, such as alkyl hydrazinecarbodithioates, can lead to the formation of the 2,5-disubstituted 1,3,4-thiadiazole ring.

Alternative Cyclocondensation Pathways

Another important route provides access to 5-substituted-1,3,4-thiadiazole-2-thiols. These compounds exist in tautomeric equilibrium with the corresponding 1,3,4-thiadiazole-2(3H)-thione form. epa.gov The synthesis of 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol can be achieved by reacting isobutyric acid hydrazide (isobutyrohydrazide) with carbon disulfide in the presence of a base like potassium hydroxide. The intermediate potassium dithiocarbazinate salt undergoes cyclization upon heating to afford the desired thiadiazole-2-thiol. This thiol derivative serves as another potential precursor for introducing the C2-iodo group.

Strategies for Regioselective Introduction of the C2-Iodo Moiety

With the 5-(propan-2-yl)-1,3,4-thiadiazole core synthesized, the final step is the introduction of the iodine atom at the C2 position. The choice of strategy depends on the functional group already present at C2.

The most direct and widely used method for this transformation is the Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt intermediate. organic-chemistry.org Given the ready availability of 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole from the acid-catalyzed cyclization of thiosemicarbazide (see 2.1.1.1), this is the most logical pathway.

The process involves two steps:

Diazotization : The 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in a strong, cold aqueous acid like sulfuric or hydrochloric acid. This converts the primary amino group into a diazonium salt.

Iodination : The resulting diazonium salt solution is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). thieme-connect.de The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile. A notable feature of the iodo-dediazoniation is that it often proceeds efficiently without the need for a copper(I) catalyst, which is typically required for the corresponding chloro- and bromo-substitutions. organic-chemistry.orgstackexchange.com

Non-aqueous Sandmeyer conditions have also been developed, for instance, using an alkyl nitrite (e.g., isopentyl nitrite) and an iodine source like a combination of an alkali metal iodide and molecular iodine, which can be advantageous for substrates with poor water solubility. clockss.org

Alternative, though less direct, strategies could involve the conversion of a 2-thiol group. However, methods for the direct conversion of a thiol to an iodide on a 1,3,4-thiadiazole ring are not as common as the Sandmeyer reaction. Direct iodination of the unsubstituted thiadiazole ring is generally challenging due to the electron-deficient nature of the heterocycle and often lacks regioselectivity, yielding mixtures of products under harsh conditions. thieme-connect.de Therefore, the Sandmeyer reaction on the 2-amino precursor remains the most scientifically sound and practical approach for the synthesis of this compound.

Table 2: Summary of Synthetic Strategies

Section Synthetic Goal Key Precursor(s) Key Reagents Intermediate/Product
2.1.1.1 De Novo Ring Synthesis Isobutyric Acid, Thiosemicarbazide H₂SO₄, PPA 2-Amino-5-(propan-2-yl)-1,3,4-thiadiazole
2.1.1.2 De Novo Ring Synthesis Isobutyraldehyde Thiosemicarbazone FeCl₃, I₂ 2-Amino-5-(propan-2-yl)-1,3,4-thiadiazole
2.1.3 De Novo Ring Synthesis Isobutyrohydrazide, Carbon Disulfide KOH 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol

Direct Iodination of Thiadiazole Precursors

Direct C-H iodination represents a straightforward approach to installing the iodine atom onto a pre-formed 5-(propan-2-yl)-1,3,4-thiadiazole ring. While specific literature for the direct C2 iodination of this exact substrate is scarce, the methodology can be inferred from general procedures for the iodination of electron-rich heterocyclic systems. This method typically requires an iodine source and an activating agent or oxidant to generate a more electrophilic iodine species.

Common reagents for such transformations include:

Molecular Iodine (I₂) with an Oxidizing Agent: A combination of molecular iodine with an oxidant like nitric acid, iodic acid (HIO₃), or hydrogen peroxide can be used to generate the iodonium (B1229267) ion (I⁺) in situ. google.com This electrophile can then attack the electron-rich carbon at the C2 position of the thiadiazole ring.

N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent often used for a wide range of aromatic and heterocyclic compounds. The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724) or dichloromethane.

A potential challenge with direct iodination is controlling the regioselectivity, although the C2 position of 1,3,4-thiadiazoles is often susceptible to electrophilic attack.

Table 1: Reagent Systems for Direct Iodination

Reagent System Description Potential Conditions
I₂ / Oxidant (e.g., HIO₃) Generates electrophilic iodine species in situ for aromatic substitution. Aqueous or acidic media.

Halogen-Metal Exchange Reactions and Subsequent Iodination

A robust and highly regioselective method for introducing iodine involves a halogen-metal exchange reaction. This strategy begins with a 2-bromo substituted precursor, 2-bromo-5-(propan-2-yl)-1,3,4-thiadiazole , which is commercially available. sigmaaldrich.comsinfoochem.com The bromine atom is exchanged for a metal, typically lithium, creating a potent nucleophilic organometallic intermediate. This intermediate is then quenched with an electrophilic iodine source to yield the final product.

The general steps are as follows:

Lithiation: The starting 2-bromo-5-(propan-2-yl)-1,3,4-thiadiazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This results in the formation of 2-lithio-5-(propan-2-yl)-1,3,4-thiadiazole.

Iodination: The organolithium intermediate is then reacted with an iodine source, most commonly a solution of molecular iodine (I₂) in THF. The nucleophilic carbon attacks the iodine, displacing an iodide ion and forming the desired C-I bond.

This method offers excellent control over the position of iodination due to the pre-defined location of the bromine atom.

Table 2: Typical Reagents for Halogen-Metal Exchange Iodination

Step Reagent Solvent Typical Temperature
Halogen-Metal Exchange n-Butyllithium (n-BuLi) Tetrahydrofuran (THF) -78 °C

Conversion of Other Halogenated Thiadiazoles to the Iodo Derivative

The Finkelstein reaction provides another pathway to the iodo derivative, starting from a different halogenated precursor, typically the bromo or chloro analog. This nucleophilic substitution reaction involves treating the halogenated thiadiazole with an iodide salt.

Starting with 2-bromo-5-(propan-2-yl)-1,3,4-thiadiazole , the reaction proceeds by treatment with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI). sigmaaldrich.com Acetone (B3395972) is a common solvent for this reaction, as the resulting sodium bromide is insoluble in acetone and precipitates, driving the equilibrium towards the product according to Le Châtelier's principle. This method is often favored for its mild conditions and simple work-up procedures.

Table 3: Conditions for Finkelstein Reaction

Starting Material Reagent Solvent Key Feature
2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole Sodium Iodide (NaI) Acetone Precipitation of NaBr drives the reaction.

Methodologies for Incorporating the C5-Propan-2-yl Group

Alkylation Strategies on Thiadiazole Intermediates

The most prevalent and efficient strategy involves the cyclization of a carboxylic acid or its derivative with thiosemicarbazide. To obtain the 5-isopropyl substituent, the starting material of choice is isobutyric acid or a related derivative. google.comgoogle.com

The reaction involves the condensation of isobutyric acid with thiosemicarbazide in the presence of a strong acid or dehydrating agent, which facilitates the ring closure (cyclodehydration) to form 2-amino-5-isopropyl-1,3,4-thiadiazole . google.comgoogle.com This amino-substituted thiadiazole is a key intermediate that can be converted to the target 2-iodo compound via a Sandmeyer reaction. nih.gov Several condensing agents have been successfully employed for this cyclization.

Table 4: Condensing Agents for Thiadiazole Ring Formation

Condensing Agent Description Reference
Polyphosphoric Acid (PPA) Acts as both a catalyst and a reaction medium, effective for high yields. google.com
H₂SO₄ / PPA mixture A powerful acidic medium for promoting the reaction between aliphatic acids and thiosemicarbazide. google.com
Phosphorus Oxychloride (POCl₃) A common and effective dehydrating agent for synthesizing 1,3,4-thiadiazoles from acylthiosemicarbazides. jocpr.com
Concentrated H₂SO₄ A strong acid catalyst used for the dehydrocyclization of acyl thiosemicarbazides. rasayanjournal.co.in

Coupling Reactions for Alkyl Group Installation

While less common for this specific substitution pattern, the installation of an alkyl group onto a heterocyclic ring can theoretically be achieved via modern cross-coupling reactions. This would involve coupling a 5-halo-1,3,4-thiadiazole intermediate with an organometallic reagent containing the isopropyl group.

For instance, a hypothetical route could involve a Suzuki coupling reaction. This would require a starting material like 2-iodo-5-bromo-1,3,4-thiadiazole and an isopropyl-boronic acid or its ester, catalyzed by a palladium complex. Similarly, Stille or Negishi couplings could be envisioned using isopropyl-organotin or isopropyl-organozinc reagents, respectively. However, the primary synthetic routes reported in the literature favor the construction of the ring with the alkyl group already in place, as described in section 2.3.1. google.comgoogle.comrasayanjournal.co.in

Optimization and Green Chemistry Considerations in Synthesis

Significant efforts have been made to develop more sustainable and efficient protocols for the synthesis of thiadiazole derivatives. mdpi.comresearchgate.net These green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption. nih.gov

Key green strategies applicable to the synthesis of this compound include:

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for the formation of thiazole (B1198619) and thiadiazole rings compared to conventional heating. researchgate.netnih.gov

Green Solvents: Replacing hazardous organic solvents is a core principle of green chemistry. For thiadiazole synthesis, reactions have been successfully performed in greener media like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.netresearchgate.net

Catalyst Choice: The use of strong, corrosive acids like concentrated H₂SO₄ or POCl₃ can be replaced with milder or recyclable alternatives. Polyphosphate ester (PPE) is one such milder reagent. encyclopedia.pubnih.gov The development of reusable solid acid catalysts or biocatalysts also presents a greener alternative. mdpi.comnih.gov

Table 5: Comparison of Conventional and Green Synthesis Approaches

Aspect Conventional Method Green Alternative Benefit
Energy Refluxing for several hours Microwave Irradiation / Ultrasonication Reduced reaction time and energy use. researchgate.netnih.gov
Solvent Chloroform (B151607), DMF Water, PEG, Ionic Liquids Reduced toxicity and environmental impact. researchgate.netresearchgate.net
Catalyst/Reagent Conc. H₂SO₄, POCl₃ Polyphosphate Ester (PPE), Reusable Solid Acids Milder conditions, less corrosive, potential for recycling. encyclopedia.pubnih.govmdpi.com

| Process | Multi-step with isolation | One-pot synthesis | Increased efficiency, less solvent waste. acs.org |

Catalytic Systems and Reaction Modifiers for Improved Yields

The efficiency and yield of 1,3,4-thiadiazole synthesis are significantly influenced by the choice of catalytic systems and reaction modifiers. These agents facilitate the key cyclization and functionalization steps.

Catalysts for Ring Formation: The cyclization of carboxylic acids (or their derivatives) with thiosemicarbazides is a fundamental step in forming the thiadiazole ring. This process is typically promoted by dehydrating agents or Lewis acid catalysts.

Traditional Catalysts: Strong acids such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃) have been traditionally used to drive the cyclodehydration reaction. researchgate.net However, these reagents are often harsh and can lead to side products, limiting their preparative value and resulting in low to moderate yields (2-30%). researchgate.net

Polyphosphate Ester (PPE): A milder and more efficient alternative is polyphosphate ester (PPE). PPE can be used as an additive in a one-pot synthesis from a carboxylic acid and thiosemicarbazide, avoiding the need for toxic additives like POCl₃. nih.gov Studies have shown that using at least 20 g of PPE for every 5 mmol of carboxylic acid is necessary for the target thiadiazole to form. nih.gov

Molecular Iodine (I₂): Molecular iodine has emerged as a versatile catalyst in thiadiazole synthesis. It can mediate oxidative C-S bond formation in the synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazide. acs.orgnih.gov In one-pot, three-component reactions, molecular iodine (30 mol%) has been effectively used to catalyze the synthesis of complex thiadiazole derivatives. tandfonline.com

Catalysts for Iodination: The introduction of the iodo group, likely via diazotization of a 2-amino precursor, is a critical step.

Copper Salts: The Sandmeyer reaction, which converts a diazonium salt to a halide, is a classic method. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are effective catalysts for this transformation. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of related 1,3,4-thiadiazoles.

Catalyst/ModifierReaction TypeStarting MaterialsSolventYieldReference
Molecular Iodine Oxidative CyclizationAldehyde, Thiosemicarbazide1,4-DioxaneNot specified nih.gov
Polyphosphate Ester (PPE) One-pot CyclodehydrationBenzoic Acid, ThiosemicarbazideChloroform47.8% nih.gov
Potassium Carbonate / I₂ Oxidative CyclizationThiosemicarbazone1,4-DioxaneNot specified nih.gov
Phosphorus Oxychloride CyclizationCinnamic Acid, PhenylthiosemicarbazideNoneNot specified nih.gov
Copper Bromide (CuBr) CyclizationBenzamidine, NitrileDMSO64% nih.gov

Solvent Selection and Sustainable Reaction Conditions

Modern synthetic chemistry places a strong emphasis on sustainability, favoring greener solvents and reaction conditions that minimize environmental impact and improve safety.

Solvent Selection: The choice of solvent is critical as it affects reaction rates, yields, and the ease of product purification.

Common Solvents: A range of solvents have been employed in thiadiazole synthesis, including acetonitrile, dimethylformamide (DMF), chloroform, and 1,4-dioxane. nih.govtandfonline.comresearchgate.netnih.gov For instance, the PPE-mediated synthesis of 2-amino-1,3,4-thiadiazoles found chloroform to be a convenient solvent for creating a homogeneous reaction mixture and controlling temperature. nih.gov

Green Solvents: Efforts to adopt more environmentally benign solvents have led to the use of ethanol (B145695) and water. One method reports the synthesis of honokiol (B1673403) derivatives of thiadiazole using an ethanol/water (1:9) mixture. nih.gov The use of water or ethanol reduces the hazards associated with volatile and toxic organic solvents.

Sustainable Methodologies: Beyond solvent choice, several other strategies contribute to more sustainable synthetic processes.

One-Pot Reactions: Synthesizing compounds in a one-pot manner, where multiple reaction steps are performed in the same flask without isolating intermediates, reduces solvent waste, energy consumption, and reaction time. The use of PPE for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles is a prime example of this approach. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times. researchgate.net Microwave-assisted organic synthesis is recognized as a key technology for accelerating drug discovery. researchgate.net

Enzymatic Catalysis: A highly sustainable approach involves using enzymes as catalysts. For the synthesis of related 1,2,4-thiadiazoles, vanadium-dependent haloperoxidases have been used for the oxidative dimerization of thioamides, using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant. acs.org This biocatalytic method highlights a path toward highly sustainable heterocycle synthesis. acs.org

Elemental Sulfur: A mild and modular synthesis of 1,3,4-thiadiazoles has been developed using elemental sulfur and sodium sulfide (B99878) (Na₂S) to directly couple acyl hydrazines and nitroalkanes, avoiding harsher reagents. researchgate.net

The following table outlines reaction conditions for related thiadiazole syntheses, highlighting sustainable aspects.

MethodCatalyst/ReagentSolventConditionsSustainability AspectReference
One-Pot Synthesis Polyphosphate Ester (PPE)ChloroformRefluxReduced waste, time, and energy nih.gov
Iodine Catalysis I₂EtOH/H₂O (1:9)50 °CUse of greener solvents nih.gov
Ultrasound Irradiation BaseNot specifiedSonicationReduced reaction time researchgate.net
Biocatalysis Vanadium HaloperoxidaseBufferAmbientEnzymatic, uses H₂O₂, catalytic halide acs.org
Elemental Sulfur S₈, Na₂S·9H₂ODMFRoom TemperatureMild conditions, readily available reagents researchgate.net

Process Intensification and Scale-Up Methodologies

Transitioning a synthetic route from laboratory-scale to industrial production requires robust and scalable methodologies. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.

Scalable Reactions: For a synthesis to be viable on a larger scale, the reported procedures must be robust. Several modern methods for thiadiazole synthesis have been explicitly described as scalable. For example, the iodine-mediated synthesis of 2-amino-substituted 1,3,4-thiadiazoles from aldehydes is noted for proceeding in an efficient and scalable fashion. acs.org Similarly, the method using elemental sulfur and sodium sulfide has been demonstrated to be scalable. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for process intensification. They provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and can lead to higher yields and purity. While not specifically detailed for this compound in the reviewed literature, the principles of flow chemistry are widely applicable to the synthesis of heterocyclic compounds, particularly for hazardous reactions like those involving diazotization.

Chemoenzymatic Scale-Up: Biocatalytic processes are increasingly being developed for large-scale applications. The successful preparative scale chemoenzymatic synthesis of the anticancer agent penicilliumthiamine B, a 1,2,4-thiadiazole, demonstrates the potential for scaling up enzyme-mediated reactions for producing complex heterocyclic molecules. acs.org This approach combines the selectivity of enzymes with practical chemical synthesis steps.

The development of a large-scale synthesis for this compound would likely focus on adapting one of the efficient, one-pot, or catalytically driven methods to a continuous flow or optimized batch system to ensure safety, cost-effectiveness, and high throughput.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. Through a suite of one-dimensional and multidimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern of the thiadiazole ring.

While one-dimensional NMR provides initial data, multidimensional experiments are essential for unambiguously assigning the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling relationships. bldpharm.com For this compound, a cross-peak would be expected between the methine proton (CH) and the methyl protons (CH₃) of the isopropyl group, confirming their connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms. bldpharm.comnih.gov It allows for the definitive assignment of each carbon atom that bears protons. The HSQC spectrum would show a correlation between the isopropyl methine proton and its corresponding carbon, as well as a correlation between the methyl protons and their carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton, including connections to quaternary carbons (like those in the thiadiazole ring). bldpharm.comnih.gov Key expected HMBC correlations for this compound would include:

Correlations from the isopropyl methine and methyl protons to the C5 carbon of the thiadiazole ring.

A potential, though weaker, correlation from the isopropyl methine proton to the C2 carbon of the thiadiazole ring.

These multidimensional techniques, when used in concert, provide a detailed and unambiguous map of the atomic connectivity, confirming the presence and position of the isopropyl group on the thiadiazole core.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing critical information about the structure of this compound. jocpr.comsemanticscholar.org While specific experimental data for this exact molecule is not publicly available, expected chemical shifts can be predicted based on data from analogous structures containing isopropyl groups and substituted 1,3,4-thiadiazole rings. jocpr.comdergipark.org.tr

Proton (¹H) NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the isopropyl substituent.

A septet for the single methine proton (-CH), shifted downfield due to the proximity of the electron-withdrawing thiadiazole ring.

A doublet for the six equivalent methyl protons (-CH₃), located upfield.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show signals for the isopropyl group carbons and, crucially, for the two distinct carbons of the thiadiazole ring.

Thiadiazole Carbons: The chemical shifts of the C2 and C5 carbons are highly diagnostic. The carbon atom bonded to the iodine (C2) is expected to appear at a significantly different chemical shift compared to the carbon bonded to the isopropyl group (C5). In 1,3,4-thiadiazole systems, these carbons typically resonate in the range of δ 150-175 ppm. semanticscholar.orgmdpi.com The C2 carbon, directly attached to the highly electronegative iodine atom, would likely be found in the lower field (higher ppm) part of this range, while C5, attached to the alkyl group, would be further upfield.

Isopropyl Carbons: The methine (-CH) and methyl (-CH₃) carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Isopropyl-CH~3.0 - 3.5~30 - 40Septet
Isopropyl-CH₃~1.3 - 1.5~20 - 25Doublet
ThiadiazoleC2N/A~165 - 175Singlet
ThiadiazoleC5N/A~155 - 165Singlet

Note: These are estimated values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

While ¹H and ¹³C NMR are primary tools, NMR of other nuclei can provide further structural detail, particularly concerning the heteroatoms of the thiadiazole ring.

Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR spectroscopy, although less common due to lower sensitivity, can directly probe the nitrogen environments within the 1,3,4-thiadiazole ring. The two nitrogen atoms (N3 and N4) are chemically equivalent in a symmetrically substituted ring but may show distinct signals in asymmetrically substituted derivatives depending on the electronic effects of the substituents. Long-range ¹H-¹⁵N correlation experiments (like HMBC) can be used to correlate the isopropyl protons to the ring nitrogens, further solidifying the structural assignment.

Fluorine-19 (¹⁹F) NMR: This technique is not directly applicable to the parent compound this compound but would be an essential tool for characterizing any fluorinated derivatives.

Mass Spectrometry (MS) Approaches for Molecular Formula Determination

Mass spectrometry is an indispensable analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of this compound. semanticscholar.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For the target compound with the molecular formula C₅H₇IN₂S, the expected exact mass can be calculated with high precision. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides definitive evidence for the proposed molecular formula.

Interactive Data Table: HRMS Data

CompoundMolecular FormulaCalculated Exact MassObserved Mass (Hypothetical)
This compoundC₅H₇IN₂S253.9402[M+H]⁺ 254.9475

Note: The calculated exact mass is for the neutral molecule. The observed mass is a hypothetical value for the protonated molecule ([M+H]⁺) that would be detected in ESI+ mode.

In addition to providing the molecular weight, mass spectrometry (typically using techniques like Electron Ionization, EI) causes the molecule to break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint of the molecule's structure.

For this compound, key fragmentation pathways would likely involve:

Loss of the Iodine Atom: A prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is expected due to the relative weakness of the C-I bond.

Loss of the Isopropyl Group: Cleavage of the bond between the isopropyl group and the thiadiazole ring would result in a fragment corresponding to either the loss of a propyl radical or the formation of an isopropyl cation.

Cleavage of the Thiadiazole Ring: The heterocyclic ring itself can undergo fragmentation, often leading to the loss of small, stable molecules like N₂ or fragments containing sulfur and nitrogen. The pyrimidine (B1678525) rings are generally more stable than thiazole rings during fragmentation. sapub.org

Fragments from the Isopropyl Group: Further fragmentation of the isopropyl group can lead to the loss of methyl radicals.

The observation of a molecular ion peak at the expected m/z value, along with a fragmentation pattern consistent with the proposed structure, serves as strong confirmation of the compound's identity.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. The analysis is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light.

For this compound, the vibrational spectra would exhibit characteristic peaks corresponding to its distinct structural components: the 1,3,4-thiadiazole ring, the isopropyl group, and the carbon-iodine bond.

1,3,4-Thiadiazole Ring: The heterocyclic core gives rise to several signature peaks. The C=N stretching vibration is typically observed in the 1600-1500 cm⁻¹ region. nih.gov The N-N stretching vibration can be identified, and the C-S bond stretching vibrations are expected in the fingerprint region, generally between 800-600 cm⁻¹. Studies on similar thiadiazole structures confirm C-N stretching bands appearing around 1382 cm⁻¹. researchgate.net

Isopropyl Group: The presence of the propan-2-yl substituent would be confirmed by C-H stretching vibrations. Asymmetric and symmetric stretching modes of the CH₃ groups are expected in the 2970-2950 cm⁻¹ and 2870-2860 cm⁻¹ regions, respectively. C-H bending vibrations would also be present at lower wavenumbers.

Carbon-Iodine Bond: The C-I stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600-500 cm⁻¹. Its detection provides direct evidence of the iodine substituent on the thiadiazole ring.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
C-H Stretching (Isopropyl)2970 - 2860IR, Raman
C=N Stretching (Thiadiazole Ring)1600 - 1500IR, Raman
C-H Bending (Isopropyl)1470 - 1365IR, Raman
C-N Stretching (Thiadiazole Ring)1390 - 1300IR, Raman
C-S Stretching (Thiadiazole Ring)800 - 600IR, Raman
C-I Stretching600 - 500IR, Raman

Note: The values in this table are representative and based on the analysis of structurally related compounds. Specific experimental values for this compound would require empirical measurement.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Analysis

X-ray diffraction is the premier technique for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous proof of molecular structure and connectivity.

To perform single-crystal XRD, a high-quality crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the exact atomic positions can be determined.

This analysis yields crucial data, including:

Bond Lengths: The precise distances between bonded atoms. For instance, the S-C and N-N bond lengths within the thiadiazole ring can be accurately measured. Studies of related 1,3,4-thiadiazole derivatives show typical S-C bond lengths ranging from 1.74 Å to 1.77 Å and N-N single bond lengths around 1.36 Å. mdpi.com

Bond Angles: The angles formed between adjacent bonds, which define the molecule's geometry. This would confirm the planarity of the 1,3,4-thiadiazole ring. nih.gov

Supramolecular Interactions: The analysis also reveals how molecules are arranged in the crystal lattice, identifying intermolecular forces such as hydrogen bonds or other non-covalent interactions that stabilize the crystal structure. researchgate.net

The table below presents representative bond length and angle data that would be expected from a single-crystal XRD analysis of the title compound.

ParameterAtom Pair/TrioExpected Value
Bond Lengths
S1-C2~1.74 Å
S1-C5~1.74 Å
N3-N4~1.36 Å
C2-N3~1.32 Å
C5-N4~1.32 Å
C2-I~2.10 Å
Bond Angles
C5-S1-C2~88°
S1-C2-N3~115°
C2-N3-N4~111°

Note: These values are illustrative, based on published crystal structures of similar 1,3,4-thiadiazole derivatives. mdpi.comresearchgate.net Actual values are dependent on experimental determination.

Powder X-ray Diffraction (PXRD) is an essential analytical tool for the characterization of bulk crystalline solids. Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD provides information about the crystalline nature of a microcrystalline powder sample. The sample is irradiated with X-rays, and the diffraction pattern—a plot of diffracted intensity versus the diffraction angle (2θ)—serves as a unique fingerprint for a specific crystalline phase. researchgate.net

For this compound, PXRD is primarily used for:

Phase Identification: Confirming that the bulk synthesized material consists of the desired crystalline phase by comparing its experimental PXRD pattern to one calculated from single-crystal XRD data.

Polymorphism Screening: Investigating whether the compound can exist in multiple crystalline forms, known as polymorphs. rsc.org Polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to significant differences in physical properties like solubility, melting point, and stability. A systematic screen under various crystallization conditions (e.g., different solvents, temperatures) coupled with PXRD analysis is crucial to identify all accessible polymorphic forms. nih.gov

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable for determining purity and identifying trace impurities.

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A typical method for a compound like this compound would be a reverse-phase HPLC (RP-HPLC) method with UV detection.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurity peaks.

Stationary Phase: An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column is commonly used for separating moderately polar compounds. researchgate.netresearchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable time. sielc.com

Detection: A UV detector set to a wavelength where the thiadiazole ring exhibits strong absorbance would provide high sensitivity.

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) to ensure reliable results. researchgate.net

The following table outlines a typical set of starting parameters for an HPLC method for this compound.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: These parameters represent a standard starting point for method development and would require optimization.

GC-MS is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in a drug substance. nih.gov These can include residual solvents from the synthesis, unreacted starting materials, or low molecular weight by-products.

In a GC-MS analysis:

The sample is injected into the GC, where it is vaporized.

Components are separated based on their boiling points and interaction with the GC column's stationary phase.

As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

This technique is particularly valuable for impurity profiling because the mass spectrum provides structural information that can lead to the unambiguous identification of unknown impurities. thermofisher.comgoogleapis.com For a halogenated compound like this compound, the isotopic pattern of iodine would provide a clear signature in the mass spectrum. Furthermore, the use of a halogen-specific detector (XSD) in place of a standard MS could offer enhanced selectivity for detecting halogenated impurities. nih.gov

Iv. Reactivity and Mechanistic Investigations of 2 Iodo 5 Propan 2 Yl 1,3,4 Thiadiazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C2-Iodine Position

The C(sp²)-I bond in 2-iodo-5-(propan-2-yl)-1,3,4-thiadiazole is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. The high reactivity of the iodide leaving group allows these reactions to proceed under relatively mild conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, and iodo-heterocycles are excellent substrates for these transformations. youtube.comthieme-connect.de The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the iodo-thiadiazole to a Pd(0) complex, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck and Sonogashira), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the iodo-thiadiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. libretexts.org It is a powerful method for forming biaryl or aryl-heteroaryl bonds. Studies on similar heterocyclic systems, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824), have shown that Suzuki-Miyaura reactions can be performed with high regioselectivity, reacting preferentially at the more labile position. nih.gov For this compound, the reaction with an arylboronic acid would yield a 2-aryl-5-(propan-2-yl)-1,3,4-thiadiazole. The synthesis of new conjugates of 1,3,4-thiadiazole (B1197879) has been successfully achieved in high yields using Suzuki cross-coupling reactions. openreviewhub.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. While organotin compounds have toxicity concerns, the reaction is notable for its tolerance of a wide variety of functional groups. The palladium-catalyzed cross-coupling of organotin reagents with organic electrophiles is a well-established method for creating carbon-carbon bonds. researchgate.net The reaction of this compound with an organostannane would provide access to a diverse range of substituted thiadiazoles.

Heck Reaction: The Heck reaction involves the coupling of the iodo-thiadiazole with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction typically results in the formation of a trans-substituted alkene. organic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a C-C bond at the C2 position, yielding a vinyl-substituted thiadiazole. researchgate.netlibretexts.org

Sonogashira Coupling: This coupling reaction joins the iodo-thiadiazole with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is a highly reliable method for constructing C(sp²)-C(sp) bonds, leading to arylalkynes. libretexts.org The reaction with this compound would produce 2-alkynyl-5-(propan-2-yl)-1,3,4-thiadiazoles. Studies on other iodo-heterocycles have shown that Sonogashira couplings proceed efficiently. nih.govnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Iodo-Heterocycles.
Coupling ReactionCoupling PartnerCatalyst SystemBase/SolventTypical Product Structure
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃ / Toluene, Dioxane2-Aryl-5-isopropyl-1,3,4-thiadiazole
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄LiCl / Toluene, THF2-Substituted-5-isopropyl-1,3,4-thiadiazole
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃ / DMF, ACN2-(Vinyl-substituted)-5-isopropyl-1,3,4-thiadiazole
SonogashiraTerminal AlkynePd(PPh₃)₄, CuIEt₃N / THF, DMF2-Alkynyl-5-isopropyl-1,3,4-thiadiazole

The Ullmann reaction, traditionally involving copper metal or copper salts, is a classic method for forming aryl-aryl, aryl-ether, aryl-thioether, and aryl-amine bonds. wikipedia.orgorganic-chemistry.org While historically requiring harsh conditions, modern modifications with ligands have made the reaction more versatile and applicable under milder conditions. mdpi.com

For this compound, Ullmann-type couplings provide a valuable alternative to palladium-catalyzed methods, particularly for C-N, C-O, and C-S bond formation. researchgate.netnih.gov

C-N Coupling: Reaction with amines, amides, or nitrogen-containing heterocycles (e.g., imidazoles, triazoles) can yield N-substituted thiadiazole derivatives. researchgate.netnih.gov

C-O Coupling: Coupling with phenols or alcohols produces the corresponding aryl or alkyl ethers. mdpi.comnih.gov

C-S Coupling: Reaction with thiols or thiophenols leads to the formation of thioethers. nih.gov

The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes reaction with the nucleophilic coupling partner. wikipedia.org

Table 2: Examples of Copper-Mediated Ullmann-Type Couplings.
NucleophileCatalyst SystemBase/SolventProduct Type
Phenol (ArOH)CuI / Ligand (e.g., 1,10-Phenanthroline)Cs₂CO₃, K₃PO₄ / DMF, TolueneDiaryl Ether
Amine (R₂NH)CuI / Ligand (e.g., Proline)K₂CO₃ / DMSON-Aryl Amine
Thiol (ArSH)Cu₂O / LigandK₂CO₃ / DMFDiaryl Thioether
Imidazole (B134444)CuI / LigandCs₂CO₃ / DMFN-Aryl Imidazole

Nickel catalysts are an increasingly important, cost-effective alternative to palladium for cross-coupling reactions. youtube.com Nickel-catalyzed reactions can exhibit different reactivity and selectivity profiles and are particularly effective for coupling with C(sp³) centers. diaogroup.orgprinceton.edu The mechanism of nickel-catalyzed couplings can be complex, sometimes involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. diaogroup.org For this compound, nickel catalysts could be employed in reactions analogous to the palladium-catalyzed Suzuki, Negishi, and amination reactions. beilstein-journals.orgucla.edu

For this compound, regioselectivity is straightforward. The molecule possesses only one site susceptible to oxidative addition—the C2-iodine position. The C-H bonds on the isopropyl group and the thiadiazole ring are significantly less reactive under typical cross-coupling conditions. Therefore, transition metal-catalyzed cross-coupling reactions are expected to occur exclusively at the C2 position. Studies on dihalogenated 1,2,5-thiadiazoles confirm that palladium-catalyzed couplings are highly selective for the more reactive halogen (I > Br > Cl), reinforcing the expected regioselectivity for the target molecule. researchgate.net

Stereochemical considerations primarily relate to the coupling partner. For instance, in a Heck reaction, a trans alkene is typically formed. organic-chemistry.org In Suzuki couplings involving a chiral secondary boronic ester, the stereochemistry can be transferred to the product, although this is not relevant to the achiral this compound itself.

Nucleophilic Substitution Reactions on the Thiadiazole Ring

The electron-deficient nature of the 1,3,4-thiadiazole ring activates the C2 position towards nucleophilic aromatic substitution (SNA_r). isres.org The iodine atom is a good leaving group, allowing for its direct displacement by a wide range of nucleophiles without the need for a metal catalyst, although heating is often required.

This reaction proceeds via a putative Meisenheimer-type intermediate, where the nucleophile adds to the C2 carbon, forming a tetrahedral intermediate. Subsequent elimination of the iodide ion restores the aromaticity of the ring and yields the substituted product.

Common nucleophiles that can displace the iodine atom include:

Alkoxides (RO⁻): To form 2-alkoxy-5-(propan-2-yl)-1,3,4-thiadiazoles.

Thiolates (RS⁻): To form 2-(alkylthio)-5-(propan-2-yl)-1,3,4-thiadiazoles.

Amines (R₂NH): To form 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole derivatives.

Azides (N₃⁻): To introduce an azido (B1232118) group, which can be a precursor for other functionalities.

The reactivity in SNA_r reactions is highly dependent on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

Table 3: Potential Nucleophilic Substitution Reactions.
NucleophileReagentSolventPotential Product
AlkoxideSodium Methoxide (NaOMe)Methanol (B129727), DMF2-Methoxy-5-(propan-2-yl)-1,3,4-thiadiazole
ThiolateSodium Thiophenoxide (NaSPh)DMF, DMSO2-(Phenylthio)-5-(propan-2-yl)-1,3,4-thiadiazole
AminePyrrolidineDMSO, NMP2-(Pyrrolidin-1-yl)-5-(propan-2-yl)-1,3,4-thiadiazole
Azide (B81097)Sodium Azide (NaN₃)DMF2-Azido-5-(propan-2-yl)-1,3,4-thiadiazole

Reactions Involving Nitrogen and Sulfur Atoms of the Ring

The nitrogen atoms in the 1,3,4-thiadiazole ring possess pyridine-like characteristics, making them potential sites for electrophilic attack. chemicalbook.com While the ring carbons are resistant to electrophiles, the N3 and N4 atoms are nucleophilic and can be readily alkylated or acylated to form 1,3,4-thiadiazolium salts. chemicalbook.comresearchgate.net This reaction involves the attack of an electrophile (e.g., an alkyl halide) on one of the ring nitrogens, leading to a quaternized, positively charged heterocyclic system. This quaternization can significantly alter the electronic properties and subsequent reactivity of the molecule.

Halogen-Metal Exchange Reactions and Subsequent Quenching

The carbon-iodine bond at the C2 position is the most reactive site for many transformations of this compound. Halogen-metal exchange is a fundamental reaction for converting organic halides into versatile organometallic reagents. wikipedia.org For 2-iodo-1,3,4-thiadiazoles, this reaction is particularly efficient due to the high polarizability and weakness of the C-I bond.

Typically, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would induce a rapid iodine-lithium exchange. wikipedia.org This process generates a highly reactive 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-lithium intermediate. The reaction rate for such exchanges generally follows the trend I > Br > Cl. wikipedia.org

This lithiated intermediate is a powerful nucleophile and can be "quenched" by a wide variety of electrophiles to introduce new functional groups at the C2 position. Examples of such transformations include:

Protonation: Quenching with a proton source like water or methanol would yield 5-(propan-2-yl)-1,3,4-thiadiazole.

Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) would introduce new alkyl or arylmethyl groups.

Carbonyl Addition: Addition to aldehydes or ketones would produce corresponding secondary or tertiary alcohols. Reaction with carbon dioxide followed by acidic workup would yield the corresponding carboxylic acid.

Borylation: Reaction with boronic esters can introduce a boronate group, which is a valuable handle for subsequent Suzuki cross-coupling reactions.

Electrophilic Aromatic Substitution (if applicable to the thiadiazole core)

Electrophilic aromatic substitution is generally not a viable reaction pathway for the 1,3,4-thiadiazole ring itself. chemicalbook.comresearchgate.net The ring is considered electron-deficient or π-deficient due to the high electronegativity of the two nitrogen atoms, which withdraw electron density from the carbon atoms. researchgate.netucalgary.ca This deactivation makes the ring system highly resistant to attack by electrophiles under standard conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). chemicalbook.comgcwgandhinagar.com Any electrophilic species present would preferentially attack the more nucleophilic ring nitrogen atoms, as discussed in section 4.2.2. chemicalbook.com

However, if the thiadiazole ring is part of a fused system with an electron-rich heterocycle, electrophilic substitution can occur on the adjacent ring. For instance, in the imidazo[2,1-b] chemicalbook.comresearchgate.netthiadiazole system (formed via derivatization, see 4.5.2), electrophilic substitution reactions such as bromination and iodination readily occur at the C5 position of the imidazole ring, which is the most electron-rich site in the fused scaffold. researchgate.net

Derivatization Strategies for Functional Group Diversification

Direct functionalization of the propan-2-yl group is challenging due to the strength of the alkyl C-H bonds. Such modifications are less common than transformations involving the C-I bond or the thiadiazole ring itself. However, modern C-H activation methodologies could potentially offer routes for derivatization. For example, undirected borylation reactions have been shown to functionalize C-H bonds beta to heteroatoms in saturated heterocycles, suggesting that similar strategies might be developed for alkyl side chains. nih.gov Alternatively, radical-based reactions could be envisioned, although controlling selectivity between the methine and methyl C-H bonds of the isopropyl group would be a significant challenge. In most synthetic contexts, it is more practical to build the desired substituted side-chain before the formation of the thiadiazole ring.

A powerful strategy for diversifying the this compound scaffold is through ring annulation to form fused bicyclic heterocycles, such as imidazo[2,1-b] chemicalbook.comresearchgate.netthiadiazoles. These fused systems are of significant interest due to their diverse biological activities. ucalgary.ca The synthesis does not proceed directly from the iodo-compound but requires its conversion into a 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole intermediate.

Conversion of Iodide to Amine: The 2-iodo group is a good leaving group and can be displaced by a nitrogen nucleophile. This can be achieved through various methods, such as copper-catalyzed amination (Ullmann condensation) or palladium-catalyzed Buchwald-Hartwig amination with an ammonia (B1221849) surrogate. A common laboratory-scale method involves nucleophilic substitution with sodium azide to form a 2-azido intermediate, followed by reduction (e.g., with triphenylphosphine (B44618) in the Staudinger reaction or catalytic hydrogenation) to yield the desired 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole.

Hantzsch-type Condensation: The resulting 2-aminothiadiazole can then undergo a classical Hantzsch-type condensation reaction with an α-haloketone (e.g., phenacyl bromide derivatives). chemicalbook.com The reaction proceeds via initial N-alkylation of the exocyclic amino group (or a ring nitrogen followed by rearrangement) by the α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the final imidazo[2,1-b] chemicalbook.comresearchgate.netthiadiazole ring system.

A summary of representative conditions for the second step, the formation of the imidazo[2,1-b] chemicalbook.comresearchgate.netthiadiazole ring from a 2-aminothiadiazole precursor, is provided below.

2-Aminothiadiazole Precursorα-HaloketoneSolventConditionsProduct TypeReference
2-Amino-1,3,4-thiadiazole (B1665364)Phenacyl bromidesAlcoholReflux6-Aryl-imidazo[2,1-b] chemicalbook.comresearchgate.netthiadiazole chemicalbook.com
2-Amino-5-aralkyl-1,3,4-thiadiazolePhenacyl bromideEthanol (B145695)Reflux, 12h2-Aralkyl-6-phenyl-imidazo[2,1-b] chemicalbook.comresearchgate.netthiadiazole chemicalbook.com
2-Amino-5-(2-aryl-1,2,3-triazol-4-yl)-1,3,4-thiadiazoleSubstituted phenacyl bromidesNot specifiedNot specified6-Aryl-2-(triazolyl)-imidazo[2,1-b] chemicalbook.comresearchgate.netthiadiazole researchgate.net

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the public domain literature. However, general principles and studies on related compounds provide insight.

Thermodynamic Aspects: The stability of the 1,3,4-thiadiazole ring is attributed to its aromaticity. chemicalbook.comrsc.org Computational studies on simple 1,3,4-thiadiazole derivatives have been performed to determine properties such as heats of formation. For instance, the presence of an electron-donating methyl group can influence the electronic properties and thermodynamic stability compared to derivatives with electron-withdrawing groups. The introduction of substituents can significantly impact thermodynamic properties like solubility through changes in both the sublimation and hydration Gibbs energies. kaust.edu.sa

Kinetic Aspects: The kinetics of reactions are highly dependent on the specific transformation.

Halogen-metal exchange is known to be a very fast, kinetically controlled process, often occurring within seconds or minutes at low temperatures. wikipedia.org

Nucleophilic aromatic substitution on the 2-halo-1,3,4-thiadiazole ring is facilitated by the electron-deficient nature of the heterocycle. nih.gov The rates of these reactions would depend on the nucleophile, solvent, and temperature, but they are generally faster than on comparable electron-rich aromatic systems.

Quantitative kinetic and thermodynamic parameters for the specific title compound would require dedicated experimental studies.

V. Computational and Theoretical Chemistry Studies on 2 Iodo 5 Propan 2 Yl 1,3,4 Thiadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For substituted 1,3,4-thiadiazoles, calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov These calculations yield optimized molecular geometries, electronic energies, and various molecular properties that help in predicting the compound's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov In studies of various 1,3,4-thiadiazole (B1197879) derivatives, the distribution of HOMO and LUMO orbitals is often centered on the thiadiazole ring and its substituents, indicating that this part of the molecule is central to its electronic activity. nih.govnih.gov For 2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole, the HOMO is expected to be located primarily on the electron-rich thiadiazole ring and the iodine atom, while the LUMO would likely be distributed across the heterocyclic ring system.

Table 1: Representative FMO Data for 1,3,4-Thiadiazole Derivatives Note: This table presents typical data for analogous compounds to illustrate expected values, as specific data for this compound is not available.

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Substituted 1,3,4-Thiadiazole nih.gov -6.5 to -7.0 -1.5 to -2.0 4.5 to 5.5

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For a molecule like this compound, the MEP map would likely show negative potential (red/yellow) localized around the nitrogen atoms of the thiadiazole ring due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net The area around the hydrogen atoms of the propan-2-yl group and potentially the iodine atom (due to the phenomenon of σ-hole) would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Analysis of atomic charges and bond orders provides a quantitative measure of the electronic distribution within a molecule. Methods like Natural Bond Orbital (NBO) analysis are employed to calculate the charges on each atom. researchgate.net This information helps in understanding the polarity of bonds and the reactivity of different atomic sites. In substituted thiadiazoles, the nitrogen and sulfur atoms of the ring typically carry negative charges, while the carbon atoms bonded to them are more positive. The iodine substituent would significantly influence the charge distribution on the thiadiazole ring due to its electronegativity and polarizability.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape to identify the most stable, low-energy arrangements. researchgate.net The rotation around the single bond connecting the propan-2-yl group to the thiadiazole ring would be a key area of interest. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energy and feasibility of a proposed reaction mechanism. nih.gov For instance, theoretical studies on the synthesis of 1,3,4-thiadiazole rings often investigate the cyclization step, elucidating how the ring is formed. nih.gov Such studies on this compound could predict its reactivity in substitution reactions (e.g., replacing the iodine atom) or its stability under various conditions.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.gov These theoretical predictions serve two main purposes: they aid in the interpretation of experimental spectra and they validate the accuracy of the computational model.

NMR: Calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. mdpi.com

IR: Theoretical vibrational frequencies help in assigning the absorption bands in an experimental IR spectrum to specific functional groups and vibrational modes (e.g., C=N stretch, C-S stretch). researchgate.net

UV-Vis: Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, which relates to the molecule's electronic structure and HOMO-LUMO gap. nih.gov

Often, calculations are performed for the molecule in a vacuum (gas phase), while experiments are conducted in a solvent. Comparing the two can reveal the effects of intermolecular interactions in the condensed phase. researchgate.net

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data for a Representative Thiadiazole Derivative Note: This table illustrates the typical correlation between calculated and experimental data for this class of compounds.

Spectroscopic Data Calculated Value (DFT/B3LYP) Experimental Value Reference
¹³C NMR (C=N) ~155-165 ppm ~157-160 ppm mdpi.com
¹H NMR (Aromatic-H) Correlated shifts 7.0-8.5 ppm nih.gov
IR Freq. (C=N stretch) ~1600 cm⁻¹ ~1595 cm⁻¹ nih.gov

| UV-Vis λₘₐₓ | ~300-320 nm | ~310 nm | nih.gov |

Quantitative Structure-Reactivity Relationships (QSAR) for Analogues (Theoretical Foundations)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and predicting the biological activity of novel compounds based on their molecular structures. researchgate.net For analogues of this compound, QSAR models are developed to establish a mathematical correlation between the structural features of the molecules and their observed biological responses.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which are numerical values representing various aspects of a molecule's structure. The development of a robust QSAR model for 1,3,4-thiadiazole analogues typically involves several key steps:

Data Set Selection: A series of thiadiazole analogues with known biological activities (e.g., anticancer, antimicrobial) is compiled. numberanalytics.com This dataset is then divided into a training set, used for building the model, and a test set, for validating the model's predictive power. uomustansiriyah.edu.iq

Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. researchgate.net These descriptors can be categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These reflect the connectivity of atoms within the molecule.

Geometrical Descriptors: These are related to the 3D structure of the molecule, including surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic potential. researchgate.net

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which indicates lipophilicity, and molar refractivity. numberanalytics.com

Model Development: Statistical methods are employed to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that best describes the relationship. numberanalytics.com

Artificial Neural Networks (ANN): These are more complex, non-linear models that can capture intricate relationships between structure and activity. numberanalytics.com

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using various statistical parameters, such as the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE). numberanalytics.comnih.gov

For thiadiazole derivatives, QSAR studies have revealed that a combination of electronic, steric, and hydrophobic properties often governs their biological activity. For instance, the presence of specific substituents on the thiadiazole ring can significantly influence these descriptors and, consequently, the compound's efficacy. acs.org

Descriptor CategoryExample Descriptors for Thiadiazole AnaloguesRelevance to Biological Activity
Constitutional Molecular Weight (MW)Influences transport and distribution.
Physicochemical LogPRelates to membrane permeability and hydrophobic interactions. numberanalytics.com
Quantum-Chemical HOMO/LUMO EnergiesAssociated with chemical reactivity and the ability to participate in charge-transfer interactions. researchgate.net
Geometrical Molecular Surface AreaAffects how the molecule fits into a biological target's active site.

This table is illustrative and provides examples of descriptor types commonly used in QSAR studies of thiadiazole analogues.

Solvation Models and Intermolecular Interactions

The behavior of this compound in a biological system is profoundly influenced by its interactions with the surrounding solvent, typically water. Computational solvation models are employed to simulate these interactions and predict the compound's properties in solution. These models can be broadly classified into explicit and implicit solvation models.

Implicit Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant, rather than individual solvent molecules. numberanalytics.com This approach offers a good balance between computational cost and accuracy for many applications. Commonly used implicit solvation models in the study of heterocyclic compounds include:

Polarizable Continuum Model (PCM): This is a widely used model that represents the solute within a cavity embedded in a polarizable dielectric continuum. numberanalytics.com

Integral Equation Formalism Polarizable Continuum Model (IEF-PCM): An extension of the PCM that provides a more refined description of the solute-solvent boundary. nih.govmdpi.com

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the calculation of the electrostatic interactions. numberanalytics.com

Solvation Model based on Density (SMD): This model is parameterized to accurately predict solvation free energies for a wide range of solvents. numberanalytics.com

These models are instrumental in calculating the free energy of solvation, which is crucial for predicting properties such as solubility and the equilibrium position of chemical reactions in solution. numberanalytics.com

Intermolecular Interactions: The specific interactions between this compound and solvent molecules, as well as with biological macromolecules, are key to its function. The structural features of the molecule, including the thiadiazole ring, the iodine atom, and the isopropyl group, dictate the types of intermolecular forces it can form:

Hydrogen Bonding: The nitrogen atoms in the 1,3,4-thiadiazole ring can act as hydrogen bond acceptors, interacting with hydrogen bond donors in the solvent (e.g., water) or at a biological target's active site. mdpi.com

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. This type of interaction can be highly directional and specific.

Hydrophobic Interactions: The nonpolar isopropyl group can engage in hydrophobic interactions, which are crucial for binding to hydrophobic pockets in proteins.

π-Interactions: The aromatic 1,3,4-thiadiazole ring can participate in π-π stacking or cation-π interactions with other aromatic systems or charged groups. rsc.org

Density Functional Theory (DFT) calculations are frequently used to investigate the geometry and physicochemical properties of thiadiazole derivatives, providing insights into their reactivity and interaction potential. nih.gov Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these intermolecular interactions over time, offering a more complete picture of the compound's behavior in a solvated environment. nih.gov

Interaction TypePotential Site on this compoundSignificance
Hydrogen Bond Acceptor Nitrogen atoms of the thiadiazole ringInteraction with polar residues in proteins and with water. mdpi.com
Halogen Bonding Iodine atomDirectional interaction with Lewis bases.
Hydrophobic Interactions Isopropyl groupBinding to nonpolar regions of biological targets.
π-π Stacking 1,3,4-Thiadiazole ringInteraction with aromatic amino acid residues. rsc.org

This table illustrates the potential intermolecular interactions for this compound based on its structural features.

Vi. Advanced Applications of 2 Iodo 5 Propan 2 Yl 1,3,4 Thiadiazole As a Synthetic Building Block and in Materials Science

Strategic Use as a Precursor in Complex Organic Synthesis

The presence of a carbon-iodine bond at the 2-position of the thiadiazole ring is of significant strategic importance. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent site for various cross-coupling reactions. This reactivity allows for the selective introduction of a wide range of substituents, enabling the synthesis of highly functionalized thiadiazole derivatives.

2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole serves as an excellent scaffold for the construction of complex, multi-ring systems, which are of interest in various fields of chemistry. The iodo group can be readily displaced through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to append aryl, heteroaryl, or alkynyl moieties. researchgate.netlibretexts.org This allows for the fusion or linking of the thiadiazole core to other heterocyclic or aromatic systems.

For instance, the reaction of 2-halo-1,3,4-thiadiazoles with aliphatic diamines has been shown to lead to the formation of novel bicyclic and tricyclic systems. rsc.orgnih.gov While not specifically detailing the isopropyl-substituted iodo-variant, these studies establish a proof of principle for the construction of fused heterocyclic systems. The general reactivity suggests that this compound could be a key starting material for creating novel thiadiazolo-fused heterocycles.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Multi-Ring Synthesis *

Coupling PartnerCatalyst SystemProduct TypePotential Application
Arylboronic acidPd(PPh₃)₄, Na₂CO₃2-Aryl-5-(propan-2-yl)-1,3,4-thiadiazoleLiquid crystals, organic electronics
Terminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N2-Alkynyl-5-(propan-2-yl)-1,3,4-thiadiazoleConjugated materials, molecular wires
OrganostannanePd(PPh₃)₄2-Aryl/vinyl-5-(propan-2-yl)-1,3,4-thiadiazoleFunctional polymers, dyes

This table presents plausible reaction conditions based on established methodologies for iodo-substituted heterocycles. Specific optimization for this compound would be required.

The differential reactivity of various positions on the thiadiazole ring and its substituents can be exploited in sequential or one-pot reaction sequences. The high reactivity of the C-I bond allows for its selective functionalization in the presence of other, less reactive groups. This is particularly valuable in the synthesis of complex molecules where multiple, distinct functionalities need to be introduced in a controlled manner.

For example, a di-halogenated indole (B1671886) or indazole can undergo sequential Sonogashira and Suzuki cross-coupling reactions with high selectivity, demonstrating the feasibility of such approaches on halogenated heterocycles. researchgate.net This principle can be extended to thiadiazole systems. A hypothetical one-pot reaction could involve the initial Sonogashira coupling at the iodo-position of this compound, followed by a change in catalyst or reaction conditions to induce a subsequent reaction at another site of the newly introduced substituent. One-pot syntheses of various substituted thiadiazoles have been developed, highlighting the adaptability of this heterocyclic core to streamlined synthetic procedures. rsc.orgencyclopedia.pubresearchgate.netmdpi.com

Integration into Functional Materials (Excluding Biological/Pharmaceutical)

The electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring makes it an attractive component for the design of functional organic materials, particularly in the field of electronics and sensor technology.

The 1,3,4-thiadiazole moiety is a known electron-accepting unit. researchgate.net When incorporated into a polymer backbone with electron-donating units, it can create donor-acceptor (D-A) conjugated polymers. These materials often exhibit low band gaps, making them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The synthesis of such polymers can be achieved through polymerization reactions involving this compound as a monomer. Cross-coupling reactions, such as Stille or Suzuki polymerization, can be employed to link the thiadiazole unit with other aromatic or heteroaromatic monomers. The isopropyl group can enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices. While specific polymers from this exact monomer are not widely reported, the synthesis of conjugated polymers containing the 1,3,4-thiadiazole unit is an active area of research. researchgate.netresearchgate.net

Table 2: Potential Properties of a Conjugated Polymer Incorporating this compound *

PropertyPredicted CharacteristicRationale
Electronic Nature Donor-Acceptor (D-A) typeCombination of electron-deficient thiadiazole with an appropriate donor comonomer.
Solubility Enhanced in organic solventsThe presence of the propan-2-yl group disrupts intermolecular packing.
Optical Properties Tunable absorption and emissionDependent on the choice of the comonomer and the degree of conjugation.
Application Organic photovoltaics, OFETsLow bandgap and charge transport capabilities are anticipated.

This table is illustrative and based on general principles of polymer design incorporating 1,3,4-thiadiazole units.

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. nih.govresearchgate.net This interaction can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures such as tapes, sheets, and 3D networks.

The strength and directionality of the halogen bond can be tuned by modifying the substituents on the thiadiazole ring. The nitrogen atoms of the thiadiazole ring itself, or other functional groups introduced into the molecule, can act as halogen bond acceptors. This allows for the programmed assembly of this compound into complex, ordered structures with potential applications in crystal engineering and the development of new materials with anisotropic properties. nih.gov

Functionalized 1,3,4-thiadiazoles have been successfully employed as chemo-sensors for the detection of metal ions. mdpi.comnih.govrsc.org These sensors often operate based on a change in their fluorescence or color upon binding to a specific analyte. The thiadiazole ring can act as a fluorophore and a binding site for metal ions.

This compound can serve as a key intermediate in the synthesis of such chemo-sensors. The iodo group can be replaced with a suitable receptor unit for the target analyte via cross-coupling reactions. Alternatively, the thiadiazole ring itself, with its nitrogen and sulfur atoms, can participate in the coordination of metal ions. For instance, thiadiazole-based fluorescent chemo-sensors have been developed for the selective detection of Al³⁺ and Zn²⁺ ions. mdpi.com Another study reported a thiadiazole derivative functionalized on a nanocomposite for the detection of Hg²⁺ in water samples. nih.govrsc.org These examples demonstrate the potential of the 1,3,4-thiadiazole scaffold in the design of selective and sensitive non-biological chemo-sensors.

Role as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore and a robust coordinating moiety for various transition metals. The nitrogen and sulfur heteroatoms within the ring can act as Lewis basic sites, enabling the formation of stable complexes with metal centers. The presence of an iodo group at the 2-position of this compound significantly enhances its utility as a precursor for designing sophisticated ligands for transition metal catalysis.

The carbon-iodine bond in this compound serves as a versatile handle for the introduction of various functional groups through well-established transition metal-catalyzed cross-coupling reactions. This allows for the modular synthesis of a diverse library of thiadiazole-based ligands with tunable steric and electronic properties.

Key synthetic strategies for the elaboration of this compound into advanced ligands include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the thiadiazole ring and a wide range of aryl or vinyl boronic acids or esters. This approach is particularly useful for synthesizing bidentate or pincer-type ligands by introducing coordinating moieties on the appended aryl group. For instance, coupling with an ortho-phosphino-substituted arylboronic acid would yield a P,N-ligand, where the phosphine (B1218219) and a nitrogen atom of the thiadiazole ring can chelate to a metal center. The reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has demonstrated the feasibility of such couplings on the thiadiazole core. nih.gov

Sonogashira Coupling: The palladium-copper co-catalyzed Sonogashira coupling of terminal alkynes with this compound provides a straightforward route to alkynyl-substituted thiadiazoles. researchgate.netnih.gov These extended π-systems can be valuable in the design of ligands for applications in materials science or for further functionalization. The resulting alkynyl group can also participate in subsequent reactions, such as click chemistry, to introduce additional coordinating groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 2-position of the thiadiazole ring. beilstein-journals.org This is a direct method for synthesizing amino-thiadiazole derivatives which can themselves act as ligands or be further functionalized.

Heck Coupling: The palladium-catalyzed Heck reaction can be employed to introduce vinyl groups onto the thiadiazole ring, which can then be used in polymerization or as a point for further synthetic elaboration.

The resulting thiadiazole-based ligands can be utilized in a variety of catalytic systems. For example, palladium complexes bearing thiadiazole-derived ligands have shown excellent activity in cross-coupling reactions. nih.gov The thiadiazole moiety can effectively stabilize the metal center and influence the catalytic activity and selectivity of the reaction.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis from this compound

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Linkage Potential Ligand Type
Suzuki-MiyauraArylboronic acid/esterPd(PPh₃)₄, baseC-C (Aryl)P,N; N,N; etc.
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, baseC-C (Alkynyl)Extended π-systems
Buchwald-HartwigAminePd₂(dba)₃, phosphine ligand, baseC-NAmino-thiadiazoles
HeckAlkenePd(OAc)₂, phosphine ligand, baseC-C (Vinyl)Vinyl-thiadiazoles

A significant goal in ligand design is the development of chiral ligands for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. This compound can serve as a scaffold for the construction of novel chiral ligands. By employing chiral coupling partners in the cross-coupling reactions described above, or by introducing a chiral auxiliary, a wide range of chiral thiadiazole-based ligands can be accessed.

For example, a Suzuki-Miyaura coupling with a chiral, non-racemic arylboronic acid can introduce a stereogenic center or an element of planar or axial chirality. Alternatively, a phosphine group can be introduced, and subsequent reactions can render the phosphorus atom stereogenic, leading to P-chiral ligands. nih.gov

These chiral thiadiazole-based ligands have potential applications in various asymmetric transformations, including:

Asymmetric Hydrogenation: Iridium complexes with chiral phosphine-thiazole ligands have been successfully employed in the asymmetric hydrogenation of challenging trisubstituted olefins. researchgate.netfigshare.com A similar approach using chiral phosphine-thiadiazole ligands derived from this compound could lead to highly effective catalysts for this important transformation.

Asymmetric C-C Bond Formation: Chiral palladium complexes are widely used in asymmetric allylic alkylations and other C-C bond-forming reactions. The development of novel chiral thiadiazole ligands could provide new tools for controlling enantioselectivity in these processes.

The modular nature of the synthesis, starting from this compound, allows for the systematic tuning of the ligand structure to optimize catalytic activity and enantioselectivity for a specific reaction.

Agrochemical and Crop Protection Research (Focus on Synthetic Routes to Novel Scaffolds)

The 1,3,4-thiadiazole ring is a well-established "privileged scaffold" in agrochemical research, being a core component of numerous commercial and developmental fungicides, insecticides, and herbicides. nih.govnih.govresearchgate.netnih.gov The ability of the thiadiazole nucleus to participate in various biological interactions makes it an attractive starting point for the discovery of new crop protection agents.

This compound is an ideal starting material for the synthesis of novel agrochemical candidates due to the versatility of the iodo-substituent. The carbon-iodine bond can be readily transformed into a wide range of other functional groups, allowing for the rapid generation of a library of diverse derivatives for biological screening.

Synthetic Routes to Novel Agrochemical Scaffolds:

The same cross-coupling reactions used for ligand synthesis are also powerful tools in the construction of novel agrochemical scaffolds.

Suzuki-Miyaura and Stille Couplings: These reactions can be used to introduce a variety of aryl and heteroaryl groups at the 2-position of the thiadiazole ring. This is a common strategy in agrochemical design to modulate the biological activity and physical properties of a lead compound.

Buchwald-Hartwig Amination: The introduction of substituted amines can lead to compounds with improved biological efficacy. For instance, the amination of 2-iodo-imidazo[1,2-a]pyridines has been used in the synthesis of pharmaceutically active compounds, and a similar strategy could be applied to agrochemical targets. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also valuable for the functionalization of the thiadiazole ring, for example, in the introduction of ether or thioether linkages.

The general approach involves the synthesis of a core library of compounds from this compound, followed by screening for activity against a panel of fungal pathogens, insect pests, or weeds. Promising "hit" compounds can then be further optimized by systematically varying the substituents on the thiadiazole ring and the appended moieties.

Table 2: Exemplary Synthetic Transformations of this compound for Agrochemical Discovery

Reaction Type Reagent Product Type Potential Agrochemical Application
Suzuki-Miyaura(Hetero)arylboronic acid2-(Hetero)aryl-5-(propan-2-yl)-1,3,4-thiadiazoleFungicide, Herbicide
Buchwald-HartwigSubstituted amine2-Amino-5-(propan-2-yl)-1,3,4-thiadiazole derivativeInsecticide, Fungicide
SonogashiraTerminal alkyne2-Alkynyl-5-(propan-2-yl)-1,3,4-thiadiazolePrecursor for further derivatization
ThiolationThiol2-Thioether-5-(propan-2-yl)-1,3,4-thiadiazoleFungicide

The fungicidal activity of many thiadiazole derivatives is attributed to their ability to inhibit specific enzymes in pathogenic fungi, such as sterol biosynthesis. nih.gov The isopropyl group on the thiadiazole may also contribute to the lipophilicity of the molecule, potentially enhancing its penetration through fungal cell membranes.

Vii. Future Directions and Emerging Research Avenues for 2 Iodo 5 Propan 2 Yl 1,3,4 Thiadiazole

Sustainable and Flow Chemistry Approaches for Synthesis

Traditional batch syntheses of substituted thiadiazoles often rely on harsh reagents, such as concentrated sulfuric acid for cyclization, or multi-step procedures that generate significant waste. nih.gov The future of synthesizing 2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole will likely focus on green and continuous manufacturing processes.

Electrochemical Synthesis: Electrosynthesis has emerged as a powerful, sustainable tool for forming heterocyclic rings like 1,3,4-thiadiazoles. rsc.orgthieme-connect.com These methods replace chemical oxidants with electricity, minimizing waste and often proceeding under mild, ambient conditions. For instance, the electrochemical oxidative cyclization of thiosemicarbazides, which are common precursors to 1,3,4-thiadiazoles, has been demonstrated to be highly efficient. rsc.org Another approach involves the electrochemical coupling of isothiocyanates with amidines. thieme-connect.com Adapting these principles to the synthesis of the target compound could involve the cyclization of a precursor like N-(propan-2-ylcarbonyl)hydrazine-1-carbothioamide followed by an electrochemically-mediated iodination step, or the direct synthesis from an appropriately substituted precursor. The use of iodide-based electrolytes can even facilitate in situ iodination. thieme-connect.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, scalability, and precise control over reaction parameters. researchgate.net An efficient continuous flow process for synthesizing 1,3,4-oxadiazoles using an iodine-mediated oxidative cyclization has been reported, achieving high yields with short residence times. researchgate.net A similar strategy could be envisioned for this compound. A flow reactor could be designed to first synthesize the thiadiazole ring from precursors like an acyl hydrazide and a thionating agent, followed by an in-line iodination step. This integrated approach would streamline the synthesis, reduce manual handling, and allow for rapid production.

Table 1: Comparison of Potential Sustainable Synthesis Methods
MethodPotential PrecursorsKey AdvantagesRelevant Research Findings
Electrochemical SynthesisThiosemicarbazides, Isothiocyanates, HydrazonesMetal-free, oxidant-free, mild conditions, high atom economy. rsc.orgacs.orgDDQ-catalysed electrochemical synthesis of 2-amino-1,3,4-thiadiazoles has been successfully demonstrated. rsc.org Iodide-based electrolytes can serve as the iodine source. thieme-connect.com
Flow ChemistryAcyl hydrazides, Thionating agents (e.g., Lawesson's reagent), ThiosemicarbazidesEnhanced safety, scalability, precise process control, potential for multi-step, in-line synthesis. researchgate.netIodine-mediated oxidative cyclisation in a heated packed-bed reactor has been used for related heterocycles with residence times as short as 10 minutes. researchgate.net

Exploration of Unconventional Reactivity and Activation Methods

The carbon-iodine bond in this compound is a key functional handle for exploring novel chemical transformations that go beyond traditional cross-coupling reactions.

Photocatalysis: Visible-light photocatalysis has become a cornerstone of modern organic synthesis, enabling the formation of high-energy intermediates under exceptionally mild conditions. researchgate.netgoogle.com The C–I bond is particularly susceptible to photocatalytic activation. Upon irradiation in the presence of a suitable photocatalyst, the C-I bond can undergo homolytic cleavage to generate a 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl radical. This highly reactive intermediate could participate in a wide array of reactions, such as C-H functionalization, addition to alkenes, or coupling with other radical species, opening up synthetic pathways that are difficult to access via thermal methods. The application of iodine and iodide in photocatalysis is a growing field, suggesting the potential for unique, self-sensitizing reaction pathways. researchgate.net

Hypervalent Iodine Chemistry: The iodine atom on the thiadiazole ring can be oxidized to a hypervalent state (e.g., I(III)), creating a λ³-iodane. These hypervalent iodine reagents are highly valuable in synthesis, acting as powerful electrophiles and leaving groups. beilstein-journals.org For example, reacting this compound with an oxidizing agent could yield a thiadiazolyl-iodonium salt. These salts are potent electrophilic transfer agents, capable of delivering the entire thiadiazole moiety to a wide range of nucleophiles, providing a direct route to complex, highly functionalized molecules.

Electrochemical Activation: Beyond synthesis, electrochemistry can be used to activate the C-I bond. Anodic oxidation can make the iodine atom more electrophilic, while cathodic reduction can generate a radical anion or an aryl anion. This electrochemical tuning allows for selective bond-forming reactions without the need for stoichiometric reagents. thieme-connect.com For example, electrochemical methods have been used for the desulfoiodination of cysteine residues in peptides, highlighting the potential for selective C-I bond manipulation under electrochemical conditions. acs.org

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. While standard techniques like NMR and IR spectroscopy are used to characterize final products, advanced in situ spectroscopic methods are needed to directly observe and characterize the fleeting intermediates that govern reaction pathways. nih.govdergipark.org.tr

For the synthesis and subsequent reactions of this compound, techniques such as in situ IR and Raman spectroscopy, as well as stopped-flow NMR, could provide invaluable mechanistic insights. For instance, during the electrochemical synthesis, in situ spectroscopy could help identify the radical or ionic intermediates involved in the C-S and N-N bond-forming steps. acs.orgacs.org When exploring its photocatalytic reactivity, time-resolved spectroscopy could be used to directly observe the excited state of the photocatalyst and the formation of the thiadiazolyl radical intermediate. researchgate.net These data are critical for building accurate kinetic and mechanistic models, which can then be used to improve reaction efficiency and selectivity.

Machine Learning and Artificial Intelligence in Predicting Synthesis and Reactivity (Non-Biological Contexts)

Synthesis Prediction: Retrosynthesis prediction models, often based on neural machine translation architectures, can suggest potential synthetic pathways to a target molecule. chemrxiv.orgaiche.org While these models have historically struggled with heterocycle formation due to data scarcity, the use of transfer learning is improving their accuracy. chemrxiv.org An AI model could be tasked with proposing the most efficient, high-yielding, and sustainable routes to this compound, potentially uncovering non-intuitive disconnections.

Reactivity Prediction: ML models, such as random forest algorithms, can predict the regioselectivity and reactivity of heterocyclic compounds in various reactions, such as radical C-H functionalization. researchgate.netnih.gov By training a model on computed properties of reactants, it is possible to predict reaction barriers and outcomes without performing experiments. nih.gov Such a model could be applied to this compound to predict its behavior in the unconventional reactions described in section 7.2. This predictive power accelerates the discovery of new reactions and minimizes the experimental effort required to map out the compound's chemical space. chemeurope.com The synergy between mechanistic knowledge and machine learning will continue to push the limits of reaction performance prediction. researchgate.net

Table 2: Applications of AI/ML in the Study of this compound
AI/ML ApplicationObjectiveMethodology/Model TypePotential Impact
Retrosynthesis PlanningIdentify optimal synthetic routes.Neural Machine Translation, Transfer Learning. chemrxiv.orgAccelerates discovery of efficient and sustainable synthesis pathways.
Reaction Outcome PredictionPredict major products and yields for novel reactions.Classification/Ranking models trained on reaction databases. acs.orgReduces experimental cost and time by prioritizing promising reactions.
Regioselectivity PredictionPredict the site of reaction in functionalization attempts.Random Forest models with physical/computational features. researchgate.netnih.govGuides synthetic design for creating specific isomers and derivatives.
Energetics & Rate PredictionCalculate reaction energetics and rates with high accuracy and speed.General Machine Learning Interatomic Potentials (e.g., ANI). labmanager.comEnables large-scale computational screening of potential reactions and catalysts.

Expanding Applications in Niche Advanced Materials

While thiadiazoles are famous for their biological activity, their intrinsic electronic properties make them attractive candidates for advanced materials. isres.org The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient system, which can be useful for creating materials with specific electronic or optical properties. The future for this compound in this area lies in its use as a functional building block.

Organic Electronics: The electron-accepting nature of the thiadiazole core could be exploited in the design of n-type organic semiconductors for organic thin-film transistors (OTFTs) or as components in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The iodine atom provides a convenient point for synthetic elaboration, allowing the molecule to be incorporated into larger conjugated systems or polymers. The steric bulk of the isopropyl group could be used to tune solid-state packing and morphology, which are critical for device performance.

Functional Polymers and Frameworks: Through polymerization or incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this compound could be used to create materials with tailored properties. For example, polymers containing this moiety might exhibit interesting gas sorption properties or serve as corrosion inhibitors. isres.org The polarizable iodine atom could also be used to introduce sites for halogen bonding, a powerful non-covalent interaction for controlling the assembly of supramolecular structures. beilstein-journals.orgrsc.org

Sensors: The electron-deficient ring system can interact with electron-rich analytes. By functionalizing the molecule with a fluorophore, it could serve as the core of a fluorescent chemosensor. The binding of an analyte to the thiadiazole unit could modulate the fluorescence output, allowing for the detection of specific ions or molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions or halogenation of precursor heterocycles. For example, refluxing 5-(propan-2-yl)-1,3,4-thiadiazole with iodine in glacial acetic acid under controlled temperature (80–100°C) for 4–6 hours can yield the iodinated product. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1.2 equivalents of iodine), and using inert atmospheres to prevent oxidation . Purification via recrystallization (ethanol/DMF mixtures) ensures high purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires multimodal characterization:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) to confirm substitution patterns and iodination success. For example, the absence of NH2_2 signals in 1H^1H NMR indicates complete iodination .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with iodine (e.g., [M+H]+^+ at expected m/z) .
  • Elemental analysis : Match experimental C, H, N, S, and I percentages with theoretical values .

Advanced Research Questions

Q. What strategies address contradictions in spectral data during structural elucidation of thiadiazole derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from tautomerism or solvent effects. For example, thiadiazole-thione tautomerism can alter 1H^1H NMR signals. To resolve this:

  • Perform variable-temperature NMR to stabilize tautomeric forms .
  • Compare experimental data with DFT-calculated spectra for validation .
  • Use deuterated solvents (e.g., DMSO-d6_6) to minimize solvent interference .

Q. How can researchers design experiments to probe the regioselectivity of iodination in 1,3,4-thiadiazole systems?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. To study this:

  • Synthesize isotopically labeled analogs (e.g., 13C^{13}C-labeled precursors) and track substitution sites via NMR .
  • Perform computational studies (e.g., Fukui indices) to predict reactive positions .
  • Compare iodination outcomes with brominated/chlorinated analogs under identical conditions .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial enzymes or viral proteases) using software like AutoDock Vina. For example, thiadiazole derivatives show affinity for ATP-binding pockets in kinases .
  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Q. How can conflicting solubility data for thiadiazole derivatives in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer : Solubility discrepancies often arise from crystal packing or hydrogen-bonding capacity. To address this:

  • Perform X-ray crystallography to identify intermolecular interactions (e.g., halogen bonding from iodine) .
  • Use Hansen solubility parameters (HSPs) to predict solvent compatibility .
  • Modify substituents (e.g., adding sulfonamide groups) to enhance aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.